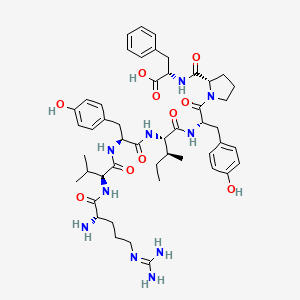

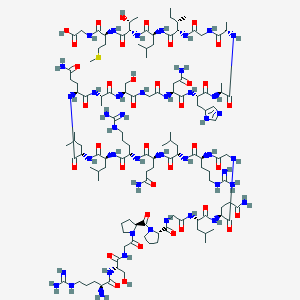

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

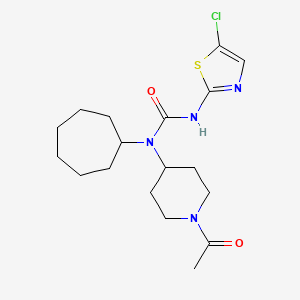

N~5~-(Diaminométhylidène)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phénylalanine est un composé peptidique complexe de formule moléculaire C47H65N13O9 et de masse moléculaire 956,1007 g/mol Ce composé est constitué de plusieurs acides aminés liés entre eux, formant une chaîne peptidique.

Méthodes De Préparation

La synthèse du N5-(Diaminométhylidène)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phénylalanine implique plusieurs étapes, partant des acides aminés individuels. La voie de synthèse comprend généralement les étapes suivantes :

Protection des groupes fonctionnels : Des groupes protecteurs sont utilisés pour empêcher les réactions indésirables à des sites spécifiques sur les acides aminés.

Réactions de couplage : Les acides aminés sont couplés séquentiellement à l’aide de réactifs tels que les carbodiimides (par exemple, le DCC) ou d’autres agents de couplage.

Déprotection : Les groupes protecteurs sont retirés pour obtenir le peptide final.

Les méthodes de production industrielle peuvent impliquer la synthèse peptidique en phase solide (SPPS), qui permet une production efficace et évolutive des peptides .

Analyse Des Réactions Chimiques

Le N~5~-(Diaminométhylidène)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phénylalanine peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de tyrosine, conduisant à la formation de dityrosine ou d’autres produits oxydés.

Réduction : Les réactions de réduction peuvent cibler les ponts disulfure s’ils sont présents, les transformant en thiols.

Substitution : Des réactions de substitution nucléophile peuvent se produire à des sites spécifiques, en fonction de la présence de groupes réactifs.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le dithiothréitol) et les nucléophiles (par exemple, les amines) .

Applications dans la recherche scientifique

Le N~5~-(Diaminométhylidène)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phénylalanine a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Il sert d’outil pour étudier les interactions protéine-protéine et les interactions enzyme-substrat.

Médecine : Il a des applications thérapeutiques potentielles, notamment comme candidat médicament pour cibler des maladies spécifiques.

Applications De Recherche Scientifique

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate interactions.

Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific diseases.

Mécanisme D'action

Le mécanisme d’action du N5-(Diaminométhylidène)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phénylalanine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut moduler l’activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques .

Comparaison Avec Des Composés Similaires

Le N~5~-(Diaminométhylidène)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phénylalanine peut être comparé à d’autres composés peptidiques similaires, tels que :

N~5~-(Diaminométhylidène)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophane : Ce composé a une structure similaire mais comprend des résidus d’histidine et de tryptophane.

Thréonyl-lysyl-prolyl-N~5~-(diaminométhylidène)ornithine : Ce tétrapeptide a une composition différente en acides aminés et est connu pour son rôle dans la stimulation de l’activité phagocytaire.

La singularité du N5-(Diaminométhylidène)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phénylalanine réside dans sa séquence spécifique d’acides aminés et les activités biologiques qui en résultent .

Propriétés

Numéro CAS |

918544-47-5 |

|---|---|

Formule moléculaire |

C49H68N10O10 |

Poids moléculaire |

957.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H68N10O10/c1-5-29(4)41(58-43(63)36(25-31-15-19-33(60)20-16-31)54-45(65)40(28(2)3)57-42(62)35(50)13-9-23-53-49(51)52)46(66)55-37(26-32-17-21-34(61)22-18-32)47(67)59-24-10-14-39(59)44(64)56-38(48(68)69)27-30-11-7-6-8-12-30/h6-8,11-12,15-22,28-29,35-41,60-61H,5,9-10,13-14,23-27,50H2,1-4H3,(H,54,65)(H,55,66)(H,56,64)(H,57,62)(H,58,63)(H,68,69)(H4,51,52,53)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

Clé InChI |

YSVJONDWYLRMIU-VMTJQXTBSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B12629256.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)

![5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12629302.png)

![Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12629304.png)

![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)